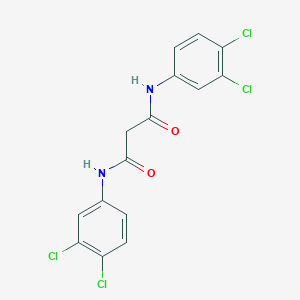

N,N'-bis(3,4-dichlorophenyl)propanediamide

Description

Overview of Propanediamide Chemistry and Derivatives

Propanediamides, also known as malonamides, are amides derived from propanedioic acid (malonic acid). The core structure consists of a methylene (B1212753) group flanked by two carbonyl groups, which are in turn bonded to nitrogen atoms. The chemistry of propanediamide derivatives is rich and versatile, allowing for a wide range of substituents to be attached to the nitrogen atoms and the central carbon atom.

The synthesis of N,N'-disubstituted propanediamides is typically achieved through the condensation reaction of a substituted aniline (B41778) with a derivative of malonic acid, such as malonyl chloride or a malonic ester. This straightforward synthetic route allows for the introduction of various aryl, alkyl, or heterocyclic groups onto the nitrogen atoms, leading to a diverse library of compounds with tailored properties.

Significance of Dichlorophenyl Substituents in Organic Frameworks

The presence of two 3,4-dichlorophenyl groups in the structure of N,N'-bis(3,4-dichlorophenyl)propanediamide is a key determinant of its properties. The dichlorophenyl moiety is a common substituent in medicinal chemistry and materials science for several reasons:

Lipophilicity: The chlorine atoms increase the lipophilicity (fat-solubility) of the molecule. This property can influence how the compound interacts with biological membranes and hydrophobic pockets of enzymes or receptors, potentially enhancing its biological activity.

Steric Hindrance: The bulky chlorine atoms can introduce steric hindrance, influencing the conformation of the molecule and its ability to bind to specific targets.

Metabolic Stability: The presence of chlorine atoms can sometimes block sites of metabolic oxidation, increasing the compound's stability in biological systems and prolonging its duration of action.

The 3,4-disubstitution pattern on the phenyl rings is also significant, as the specific positioning of the chlorine atoms can fine-tune the electronic and steric properties of the molecule, leading to differences in biological activity compared to other substitution patterns (e.g., 2,4-dichloro or 3,5-dichloro).

Historical Development of Research on N,N'-diarylalkanediamides

Research into N,N'-diarylalkanediamides, a broader class of compounds that includes N,N'-bis(3,4-dichlorophenyl)propanediamide, has been ongoing for several decades. Early studies in the mid-20th century often focused on the synthesis and basic characterization of these compounds.

A significant area of investigation has been their potential as herbicides. For instance, related acylanilide herbicides containing a 3,4-dichlorophenyl group have been studied for their ability to inhibit photosynthesis. Research has shown that some N-(3,4-dichlorophenyl) amides can be decomposed by microorganisms, indicating a potential for environmental degradation. nih.govsemanticscholar.org

In the late 20th and early 21st centuries, research has increasingly focused on the medicinal applications of N,N'-diarylalkanediamides. A notable study by Kubicova and colleagues in 2000 described the synthesis of a series of N,N'-diarylalkanediamides and their evaluation for antimycobacterial and antialgal activities. mdpi.comresearchgate.net This research highlighted the influence of the length of the alkane chain and the nature of the aryl substituents on the biological activity of these compounds. While N,N'-bis(3,4-dichlorophenyl)propanediamide itself was not the primary focus, a closely related compound, N,N'-bis(3,4-dichlorophenyl)butanediamide, was found to effectively inhibit the oxygen evolution rate in spinach chloroplasts, suggesting an interaction with photosystem II. mdpi.com

Academic Research Gaps and Future Directions for N,N'-bis(3,4-dichlorophenyl)propanediamide

Despite the foundational research on N,N'-diarylalkanediamides, significant research gaps remain, particularly for the specific compound N,N'-bis(3,4-dichlorophenyl)propanediamide.

Identified Research Gaps:

Limited Physicochemical and Structural Data: There is a lack of comprehensive experimental data on the physicochemical properties of N,N'-bis(3,4-dichlorophenyl)propanediamide, such as its solubility, melting point, and crystal structure. ontosight.ai While the molecular formula is known to be C15H10Cl4N2O2, detailed spectroscopic and crystallographic analyses are not readily available. nih.gov

Unexplored Biological Activity Profile: The biological activity of N,N'-bis(3,4-dichlorophenyl)propanediamide has not been extensively investigated. While related compounds have shown promise as antimycobacterial and herbicidal agents, a systematic screening of this specific compound against a broad range of biological targets is needed.

Mechanism of Action Studies: For any observed biological activity, the underlying mechanism of action remains to be elucidated. This would involve identifying the specific molecular targets and pathways through which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the N,N'-bis(3,4-dichlorophenyl)propanediamide scaffold affect its activity is lacking. This would involve synthesizing and testing a series of analogs with variations in the linker and the substitution pattern on the phenyl rings.

Future Research Directions:

Synthesis and Characterization: A crucial first step would be the targeted synthesis and thorough characterization of N,N'-bis(3,4-dichlorophenyl)propanediamide to establish a baseline of its chemical and physical properties.

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various microbial strains (bacteria and fungi), cancer cell lines, and key enzymes relevant to human diseases.

Herbicidal and Pesticidal Evaluation: Given the known activity of related compounds, a detailed investigation of its potential as a herbicide or pesticide is warranted.

Computational Modeling: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent and selective analogs.

Materials Science Applications: The rigid structure and potential for intermolecular interactions (e.g., hydrogen bonding, halogen bonding) suggest that N,N'-bis(3,4-dichlorophenyl)propanediamide could be explored as a building block for novel organic materials with interesting electronic or self-assembly properties.

Structure

3D Structure

Propriétés

IUPAC Name |

N,N'-bis(3,4-dichlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)20-14(22)7-15(23)21-9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNJUUHHKPWGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367956 | |

| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-30-1 | |

| Record name | N1,N3-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Bis 3,4 Dichlorophenyl Propanediamide

Synthetic Pathways for N,N'-bis(3,4-dichlorophenyl)propanediamide

The primary synthetic route to N,N'-bis(3,4-dichlorophenyl)propanediamide involves the formation of two amide bonds between two equivalents of 3,4-dichloroaniline (B118046) and a three-carbon dicarboxylic acid derivative. This reaction, a cornerstone of organic synthesis, requires careful selection of precursors and optimization of conditions to achieve high purity and yield.

Selection and Preparation of Precursor Molecules

The successful synthesis of the target compound is fundamentally dependent on the quality and reactivity of its precursor molecules: 3,4-dichloroaniline and a suitable propanedioyl source.

3,4-Dichloroaniline: This aromatic amine is the source of the dichlorophenyl groups in the final molecule. It is typically produced commercially via the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org This process involves reducing the nitro group to an amine using hydrogen gas in the presence of a noble metal catalyst, such as platinum. google.com To prevent the undesired side reaction of dehalogenation (the removal of chlorine atoms from the aromatic ring), various additives or inhibitors are often employed. chemicalbook.comchemicalbook.com For instance, morpholine (B109124) and certain amino compounds like ethanolamine (B43304) have been used to suppress the loss of chlorine during hydrogenation, ensuring the integrity of the dichlorophenyl structure. google.comgoogle.com The reaction is generally carried out under pressure and at elevated temperatures. chemicalbook.comgoogle.com

Propanedioyl Source: The three-carbon linker between the two nitrogen atoms is derived from malonic acid or one of its more reactive derivatives. For laboratory and industrial synthesis, malonyl dichloride (propanedioyl dichloride) is a frequently used precursor due to its high reactivity. thieme-connect.com Malonyl dichloride can be prepared by treating malonic acid with a chlorinating agent like thionyl chloride. thieme-connect.comijret.org Alternatively, direct condensation of malonic acid with the aniline (B41778) can be achieved using a coupling agent, a method that avoids handling the highly reactive and corrosive acid chloride. nih.gov

Optimization of Reaction Conditions for Amide Bond Formation

The formation of the amide linkage between 3,4-dichloroaniline and the propanedioyl source is a critical step that can be influenced by several factors. The reaction is typically an acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride or activated carboxylic acid.

When using malonyl dichloride, the reaction is often performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to facilitate mixing and control the reaction temperature. evitachem.com The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the unreacted aniline, rendering it non-nucleophilic. To prevent this, a base like pyridine (B92270) or triethylamine (B128534) is commonly added to the reaction mixture to act as an HCl scavenger. evitachem.com

For direct coupling with malonic acid, carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), are effective. analis.com.my Optimization of this approach involves systematically varying the solvent, temperature, molar ratios of reactants and coupling agents, and reaction time to maximize the yield and purity of the final product. analis.com.my Studies on analogous amidation reactions have shown that anhydrous THF at elevated temperatures (e.g., 60 °C) can provide optimal conditions, leading to high product yields in a relatively short time. analis.com.my

Advanced Purification and Isolation Techniques

Once the reaction is complete, the crude N,N'-bis(3,4-dichlorophenyl)propanediamide must be isolated and purified. The product is typically a solid that precipitates from the reaction mixture or upon addition to a non-solvent like water. nih.gov The initial purification involves a series of washing steps. The solid is washed with water, followed by a dilute aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted malonic acid or acidic byproducts. nih.gov Subsequently, a wash with a dilute acid solution (e.g., 2N HCl) is performed to remove any residual 3,4-dichloroaniline. nih.gov

The primary technique for obtaining a highly pure product is recrystallization. nih.gov This involves dissolving the crude solid in a minimum amount of a hot solvent, such as ethanol, and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. This process is repeated until a product with a sharp, constant melting point is obtained. nih.gov For challenging separations or to achieve analytical purity, column chromatography on a solid support like silica (B1680970) gel can be employed. mdpi.com

Synthesis of Structural Analogs and Derivatives of N,N'-bis(3,4-dichlorophenyl)propanediamide

The synthetic framework established for the title compound can be readily adapted to produce a variety of structural analogs. These modifications can involve altering the substitution pattern on the phenyl rings or changing the length of the alkane chain that links the two amide functions.

Modifications in the Dichlorophenyl Substituent Positions

By substituting 3,4-dichloroaniline with other isomers of dichloroaniline, a range of analogs can be synthesized. For example, using 2,3-dichloroaniline (B127971) or 2,4-dichloroaniline (B164938) as the starting material will yield N,N'-bis(2,3-dichlorophenyl)propanediamide and N,N'-bis(2,4-dichlorophenyl)propanediamide, respectively. ontosight.aibldpharm.com The synthetic procedure remains largely the same, involving the condensation of the chosen dichloroaniline isomer with a propanedioyl source like malonyl chloride. ontosight.ai These modifications allow for a systematic investigation of how the positions of the chlorine atoms on the aromatic rings influence the compound's properties.

Variation in the Alkanediamide Chain Length (e.g., Butanediamide, Hexanediamide)

The length of the linker between the two dichlorophenylamino moieties can be altered by replacing the propanedioyl precursor with other α,ω-alkanedioyl derivatives. To synthesize a butanediamide analog, succinyl chloride (derived from butanedioic acid) would be used. Similarly, for a hexanediamide derivative, adipoyl chloride (derived from hexanedioic acid) would be the appropriate precursor.

The general reaction involves the condensation of two equivalents of 3,4-dichloroaniline with one equivalent of the desired alkanedioyl dichloride. This approach provides a homologous series of N,N'-bis(3,4-dichlorophenyl)alkanediamides, allowing for the study of how chain length affects the molecule's conformation and physicochemical characteristics. nih.gov

Introduction of Other Functional Moieties

The introduction of additional functional moieties to the core structure of N,N'-bis(3,4-dichlorophenyl)propanediamide can be approached through several synthetic strategies, primarily targeting the aromatic dichlorophenyl rings or potentially the central propanediamide linker. While specific literature on the functionalization of N,N'-bis(3,4-dichlorophenyl)propanediamide is not extensively available, general principles of aromatic chemistry and amide chemistry can be applied to predict potential transformations.

Electrophilic aromatic substitution reactions on the dichlorophenyl rings are a plausible route for introducing new functional groups. The presence of two chlorine atoms, which are deactivating but ortho-, para-directing, along with the deactivating effect of the amide group, would influence the position of substitution. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be employed to introduce nitro, additional halo, sulfonic acid, and acyl or alkyl groups, respectively. The reaction conditions would need to be carefully controlled to overcome the deactivation of the rings and to achieve regioselectivity.

Another approach involves the modification of the propanediamide backbone. While the amide C-H bonds are generally not reactive, the methylene (B1212753) group of the malonamide (B141969) core could potentially be functionalized, although this is less common for simple propanediamides compared to their ester analogues used in reactions like the malonic ester synthesis.

Furthermore, functionalization can be achieved by starting with pre-functionalized 3,4-dichloroaniline derivatives and then proceeding with the synthesis of the propanediamide. For instance, using a 3,4-dichloroaniline bearing an additional functional group (e.g., a nitro group or an alkyl group) would lead to a correspondingly substituted N,N'-bis(3,4-dichlorophenyl)propanediamide. This approach offers a more controlled way to introduce a wide variety of functional groups onto the aromatic rings.

Mechanistic Insights into Propanediamide Synthesis and Related Transformations

The synthesis of N,N'-bis(3,4-dichlorophenyl)propanediamide, typically from malonic acid or its derivatives and 3,4-dichloroaniline, follows the general principles of amide bond formation. The mechanism can vary depending on the specific reactants and the presence of coupling agents or catalysts.

Exploration of Reaction Intermediates and Transition States

The direct reaction between a carboxylic acid like malonic acid and an amine such as 3,4-dichloroaniline is generally slow due to the formation of an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate the reaction, the carboxylic acid is often activated.

One common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The mechanism with DCC proceeds through several key intermediates:

O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group. chemistrysteps.com

Tetrahedral Intermediate: The amine (3,4-dichloroaniline) then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. chemistrysteps.com

Without a coupling agent, the reaction can be driven by heating, which allows for the dehydration of the ammonium carboxylate salt. In this case, the reaction likely proceeds through a direct nucleophilic attack of the amine on the protonated carboxylic acid, followed by the elimination of water. The transition state would involve a higher energy barrier compared to the activated pathway.

Role of Catalysis in N,N'-bis(3,4-dichlorophenyl)propanediamide Formation

Catalysis plays a crucial role in modern amidation reactions, offering milder reaction conditions and improved efficiency. While specific catalytic systems for the synthesis of N,N'-bis(3,4-dichlorophenyl)propanediamide are not widely reported, several types of catalysts are generally applicable to the formation of diaryl malonamides.

Lewis Acid Catalysis: Lewis acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.gov For the synthesis of diamides from dicarboxylic acids and amines, heterogeneous Lewis acid catalysts like niobium pentoxide (Nb2O5) have been shown to be effective. nih.gov Such catalysts are often tolerant to water and basic conditions, which is advantageous in amidation reactions. nih.gov

Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for direct amide formation. acs.org They are believed to activate the carboxylic acid through the formation of an acyloxyboron intermediate, which then readily reacts with the amine. These reactions often require the removal of water to proceed to completion. mdpi.com

The table below summarizes some general types of catalysts used for diamide (B1670390) synthesis, which could be applicable to the formation of N,N'-bis(3,4-dichlorophenyl)propanediamide.

| Catalyst Type | Example | General Role in Amidation |

| Lewis Acids | Niobium Pentoxide (Nb2O5), Zirconium(IV) chloride (ZrCl4) | Activates the carboxylic acid by coordinating to the carbonyl oxygen. |

| Boron-Based Catalysts | Phenylboronic Acid | Forms a reactive acyloxyboron intermediate with the carboxylic acid. |

| Coupling Agents (Stoichiometric) | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid to form a highly reactive intermediate. chemistrysteps.com |

The choice of catalyst can significantly influence the reaction conditions, yield, and substrate scope for the synthesis of N,N'-bis(3,4-dichlorophenyl)propanediamide and its derivatives.

Despite a comprehensive search for crystallographic data on N,N'-bis(3,4-dichlorophenyl)propanediamide, no specific single-crystal X-ray diffraction studies for this compound could be located. As a result, the detailed analysis of its molecular and crystal structure as outlined in the user's request cannot be provided at this time.

The requested information, including the determination of the crystal system, space group, unit cell parameters, conformational analysis, dihedral angles, and a description of intra- and intermolecular hydrogen bonding networks, is entirely dependent on the availability of experimental data from single-crystal X-ray diffraction experiments. Without this foundational data, a scientifically accurate and detailed article on the crystallographic analysis of N,N'-bis(3,4-dichlorophenyl)propanediamide cannot be generated.

Further research and experimental studies are required to determine the precise solid-state structure of this compound. Once such data becomes available through scholarly publications or crystallographic databases, a thorough analysis as requested would be possible.

Molecular Structure and Crystallographic Analysis of N,n Bis 3,4 Dichlorophenyl Propanediamide

Intra- and Intermolecular Interactions in the Solid State

Non-Classical Hydrogen Bonding (e.g., N-H…Cl, C-H…Cl)

In the crystal structures of similar chlorinated phenylamides, non-classical hydrogen bonds involving chlorine atoms play a significant role in stabilizing the molecular conformation and the crystal lattice. For the analogous compound, N,N'-bis(2-chlorophenyl)propanediamide, a non-conventional intramolecular N-H…Cl hydrogen bond has been identified. nih.gov This interaction is characterized by a specific geometry, with a measured N-Cl distance of 2.9730 (18) Å and an N-H…Cl angle of 109°. nih.gov Another short intramolecular contact between a chlorine atom and an amide nitrogen atom is also observed in this analogue, with a distance of 2.960 (2) Å and an N-H…Cl angle of 98°. nih.gov

These types of interactions, along with other weak C-H…Cl interactions, are crucial in directing the molecular packing. researchgate.net It is highly probable that N,N'-bis(3,4-dichlorophenyl)propanediamide would also exhibit similar intramolecular and intermolecular N-H…Cl and C-H…Cl hydrogen bonds, given the presence of both N-H donor groups and chlorine acceptors on the phenyl rings. The specific distances and angles would, of course, be dependent on the precise crystal packing adopted by the molecule.

Below is a table summarizing the non-classical hydrogen bond geometry observed in the analogue N,N'-bis(2-chlorophenyl)propanediamide, which can be considered representative for the types of interactions expected in N,N'-bis(3,4-dichlorophenyl)propanediamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N···Cl1 | 0.86 | 2.58 | 2.9730 (18) | 109 |

Table 1: Geometry of the intramolecular N-H…Cl hydrogen bond in N,N'-bis(2-chlorophenyl)propanediamide. nih.gov

π-π Stacking Interactions between Aromatic Rings

The presence of two dichlorophenyl rings in N,N'-bis(3,4-dichlorophenyl)propanediamide strongly suggests that π-π stacking interactions will be a key feature of its crystal packing. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are fundamental in the assembly of many organic molecules.

In the crystal structure of the related compound N,N'-bis(3-methylphenyl)propanediamide, neighboring molecules are linked by weak π-π stacking interactions between the phenyl rings. nih.gov The geometry of this interaction is characterized by an interplanar distance of 3.5290 (5) Å and a centroid-centroid distance of 3.7952 (8) Å. nih.gov This indicates a parallel-displaced or offset stacking arrangement, which is a common motif that minimizes steric repulsion and optimizes attractive forces. nih.gov

The following table details the π-π stacking parameters found in the analogue N,N'-bis(3-methylphenyl)propanediamide, providing a model for the interactions in the title compound. nih.gov

| Interaction | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Offset (Å) |

| Phenyl Ring - Phenyl Ring | 3.5290 (5) | 3.7952 (8) | 1.396 (1) |

Table 2: π-π stacking interaction geometry in N,N'-bis(3-methylphenyl)propanediamide. nih.gov

Other Weak Non-Covalent Interactions Governing Crystal Packing

Beyond the specific interactions discussed above, the crystal packing of N,N'-bis(3,4-dichlorophenyl)propanediamide will be further governed by a network of other weak non-covalent forces. These include conventional N-H…O hydrogen bonds between the amide groups, which are a common and strong directional interaction in such molecules. nih.govnih.gov

Additionally, C-H…O and C-H…π interactions are expected to play a role. nih.gov In N,N'-bis(2-chlorophenyl)propanediamide, intermolecular C-H…π interactions are observed where a C-H bond from one molecule interacts with the π-system of a phenyl ring on an adjacent molecule. nih.gov Furthermore, weak intermolecular Cl…Cl contacts have been noted in the crystal packing of similar chlorinated organic compounds, such as N-(3,4-Dichlorophenyl)-3-oxobutanamide, with a contact distance of 3.4364 (8) Å. nih.gov

The collective effect of these varied and often subtle interactions determines the final three-dimensional arrangement of the molecules in the crystal, highlighting the complexity of supramolecular assembly.

Polymorphism and Co-crystallization Phenomena

Investigation of Different Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a prevalent phenomenon in organic solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. A comprehensive search of the current literature did not reveal any specific studies focused on the polymorphism of N,N'-bis(3,4-dichlorophenyl)propanediamide. However, the potential for polymorphism in this molecule is significant due to its conformational flexibility and the variety of possible intermolecular interactions. The existence of different polymorphs has been reported for other bis(phenyl)amide derivatives, such as N,N′-bis(2-acetylphenyl)ethanediamide. researchgate.net

Design and Characterization of Co-crystals involving N,N'-bis(3,4-dichlorophenyl)propanediamide

Co-crystallization is a technique used to modify the physicochemical properties of solid compounds by incorporating a second, different molecule (a co-former) into the crystal lattice. semanticscholar.orgresearchgate.net This approach relies on the formation of robust intermolecular interactions, such as hydrogen bonds and π-π stacking, between the target molecule and the co-former. researchgate.net

There are no specific reports in the surveyed literature on the design and characterization of co-crystals involving N,N'-bis(3,4-dichlorophenyl)propanediamide. Nevertheless, the presence of hydrogen bond donors (N-H) and acceptors (C=O), as well as the aromatic rings capable of π-π stacking, makes this molecule a suitable candidate for co-crystal formation with a variety of pharmaceutically acceptable co-formers.

Spectroscopic Data for N,N'-bis(3,4-dichlorophenyl)propanediamide Currently Unavailable in Publicly Accessible Scientific Literature

A thorough and targeted search of publicly available scientific databases and literature has been conducted to gather experimental spectroscopic data for the chemical compound N,N'-bis(3,4-dichlorophenyl)propanediamide. The objective was to provide a detailed analysis of its vibrational and nuclear magnetic resonance spectroscopic characteristics.

Despite extensive search efforts, no specific experimental data for the Infrared (IR), Raman, Surface-Enhanced Raman Spectroscopy (SERS), Proton (¹H) NMR, or Carbon-13 (¹³C) NMR spectra of N,N'-bis(3,4-dichlorophenyl)propanediamide could be located. The scientific literature accessible through these searches does not appear to contain publications detailing the synthesis and subsequent comprehensive spectroscopic characterization of this specific compound.

While information exists for compounds with similar structural motifs, such as those containing 3,4-dichlorophenyl groups or amide linkages, this data cannot be accurately extrapolated to provide a scientifically rigorous and precise characterization of the target molecule, N,N'-bis(3,4-dichlorophenyl)propanediamide. The unique electronic and steric environment of the complete molecule dictates its specific spectroscopic fingerprint.

Therefore, the generation of a detailed article with the requested data tables and in-depth analysis for each specified spectroscopic technique is not possible at this time. The required primary data is not present in the accessed scientific records. Further research and publication by the scientific community would be necessary to enable the creation of the requested article.

Spectroscopic Characterization and Elucidation of N,n Bis 3,4 Dichlorophenyl Propanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Conformational and Dynamic Studies

The conformational landscape and dynamic behavior of N,N'-bis(3,4-dichlorophenyl)propanediamide in solution can be extensively investigated using advanced Nuclear Magnetic Resonance (NMR) techniques. These methods provide insights into the three-dimensional structure and internal motions of the molecule, which are crucial for understanding its chemical properties.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a primary tool for determining spatial proximity between protons within a molecule, typically within a range of 5-6 Å. mdpi.comlibretexts.org For N,N'-bis(3,4-dichlorophenyl)propanediamide, a 2D NOESY experiment would be expected to reveal cross-peaks between specific protons, indicating their close spatial arrangement. For instance, correlations between the protons of the propanediamide linker and the aromatic protons on the dichlorophenyl rings would help define the orientation of the rings relative to the central chain. The presence or absence of NOE signals between the NH protons and specific aromatic protons can elucidate the preferred rotational conformation (rotamers) around the amide C-N bonds. nih.gov

For molecules of intermediate size, where the Nuclear Overhauser Effect (NOE) may be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a more suitable alternative. columbia.edureddit.com ROESY provides similar through-space correlation information but is effective across a wider range of molecular weights. reddit.com

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes, such as restricted rotation around chemical bonds. slideshare.net The amide C-N bond in N,N'-bis(3,4-dichlorophenyl)propanediamide possesses a partial double-bond character, which can lead to hindered rotation and the existence of distinct cis and trans isomers or rotamers that may interconvert on the NMR timescale. libretexts.orgnih.gov Variable-temperature (VT) NMR studies are a key component of DNMR. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to exchanging protons. At low temperatures, the rotation may be slow enough to observe separate signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal. Analysis of these line-shape changes allows for the calculation of the energy barrier (ΔG‡) for the rotational process.

The following table illustrates hypothetical data from a dynamic NMR study, showing the coalescence temperature and calculated energy barrier for rotation around the amide bond.

| Dynamic Process | Coalescence Temp. (K) | Rate Constant (k) at Tc (s-1) | Energy Barrier (ΔG‡) (kJ/mol) |

| Amide C-N Bond Rotation | 310 | 155 | 65 |

Note: This data is illustrative and represents typical values for amide bond rotation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), molecules are ionized and then fragmented. wikipedia.org The resulting fragmentation pattern is a characteristic fingerprint that helps in structure elucidation. chemguide.co.uk For N,N'-bis(3,4-dichlorophenyl)propanediamide, the fragmentation pathways can be predicted based on the common behavior of aromatic amides. nih.govyoutube.com

The most probable fragmentation events involve the cleavage of the two amide bonds. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides. miamioh.edu This could lead to the formation of a dichlorophenylamino radical and a stable acylium ion.

Amide Bond Cleavage (N-CO Cleavage): The cleavage of the N-CO bond is a dominant fragmentation pathway for amides, often resulting in the formation of a resonance-stabilized acylium cation and the neutral dichlorophenylamine molecule. nih.govlibretexts.org Subsequent loss of carbon monoxide (CO) from the acylium ion is also a common secondary fragmentation. youtube.com

Cleavage of the Dichlorophenyl Group: Fragmentation can also be initiated by the loss of a chlorine atom or cleavage within the aromatic ring structure, though this is typically less favored than amide bond cleavage.

The table below outlines the predicted major fragments for N,N'-bis(3,4-dichlorophenyl)propanediamide. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

| Predicted Fragment Ion | Structure | m/z (Monoisotopic) | Proposed Fragmentation Pathway |

| [M-C₇H₅Cl₂N]⁺ | [C₉H₇Cl₂N₂O₂]⁺ | 261 | Cleavage of one amide N-C(aryl) bond |

| [M-C₈H₅Cl₂NO]⁺ | [C₈H₇Cl₂N₂O]⁺ | 233 | Cleavage of one amide N-CO bond |

| [C₇H₅Cl₂N]⁺ | [Cl₂-Ph-NH₂]⁺ | 161 | Formation of the dichlorophenylaminium ion |

| [C₆H₃Cl₂]⁺ | [Cl₂-Ph]⁺ | 145 | Loss of amine group from dichlorophenylaminium ion |

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. dphen1.com

For N,N'-bis(3,4-dichlorophenyl)propanediamide (C₁₅H₁₀Cl₄N₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of four chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). HRMS can resolve these individual isotopic peaks, and the observed pattern must match the theoretical pattern for the proposed formula, providing strong evidence for the compound's identity.

The table below compares the calculated exact mass for the molecular ion of N,N'-bis(3,4-dichlorophenyl)propanediamide with a hypothetical measured value from an HRMS instrument.

| Ion Formula | Isotope | Calculated Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |

| [C₁₅H₁₀Cl₄N₂O₂]⁺ | M | 393.9440 | 393.9442 | 0.5 |

| [C₁₅H₁₀³⁵Cl₃³⁷ClN₂O₂]⁺ | M+2 | 395.9411 | 395.9413 | 0.5 |

| [C₁₅H₁₀³⁵Cl₂³⁷Cl₂N₂O₂]⁺ | M+4 | 397.9381 | 397.9383 | 0.5 |

| [C₁₅H₁₀³⁵Cl³⁷Cl₃N₂O₂]⁺ | M+6 | 399.9352 | 399.9354 | 0.5 |

| [C₁₅H₁₀³⁷Cl₄N₂O₂]⁺ | M+8 | 401.9322 | 401.9324 | 0.5 |

This ability to confirm the elemental composition of both the parent ion and its fragments provides a high degree of confidence in the structural elucidation derived from fragmentation data. nih.gov

Theoretical and Computational Chemistry Studies on N,n Bis 3,4 Dichlorophenyl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like N,N'-bis(3,4-dichlorophenyl)propanediamide, these calculations can predict its three-dimensional structure, the distribution of electrons, and its energetic properties, which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying large molecules. nih.gov The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization. nih.govmdpi.com This process systematically alters the molecule's geometry to find the lowest energy arrangement, corresponding to its most stable structure.

The optimization of N,N'-bis(3,4-dichlorophenyl)propanediamide would yield key structural parameters. For a related compound, N,N′-Bis(2-chlorophenyl)propanediamide, X-ray crystallography has provided precise bond lengths and angles. nih.gov A DFT optimization of the 3,4-dichloro isomer would be expected to yield comparable data, defining the planarity of the amide groups and the orientation of the dichlorophenyl rings relative to the central propanediamide chain.

Optimized Geometric Parameters (Representative Data) This table presents hypothetical yet plausible data for N,N'-bis(3,4-dichlorophenyl)propanediamide based on DFT calculations, illustrating typical results from such a study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.24 | |

| C-N (amide) | 1.35 | |

| N-C (aryl) | 1.42 | |

| C-C (propanediyl) | 1.53 | |

| C-Cl | 1.75 | |

| **Bond Angles (°) ** | ||

| O-C-N | 123.0 | |

| C-N-C | 125.0 | |

| N-C-C (propanediyl) | 112.0 | |

| Dihedral Angles (°) | ||

| C(aryl)-N-C(carbonyl)-C | 175.0 | |

| N-C-C-C | 65.0 |

Ab initio (from first principles) methods, such as Hartree-Fock (RHF) or more advanced correlated methods, can be used to perform single-point energy calculations on the DFT-optimized geometry. conicet.gov.ar While computationally more demanding than DFT, these methods can provide a more accurate determination of the molecule's total electronic energy and stability. This is particularly useful for comparing the relative energies of different conformers or isomers.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and intramolecular interactions. nih.govacadpubl.eu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

For N,N'-bis(3,4-dichlorophenyl)propanediamide, significant interactions would be expected between the lone pairs (LP) of the carbonyl oxygen and amide nitrogen atoms and the antibonding (π) orbitals of adjacent groups. These n → π interactions contribute to the stabilization of the planar amide linkage through electron delocalization, a phenomenon known as hyperconjugation. acadpubl.eu This charge transfer from the lone pair orbitals to the antibonding orbitals leads to a more stable molecular system.

Key NBO Donor-Acceptor Interactions (Representative Data) This table shows hypothetical NBO analysis results for N,N'-bis(3,4-dichlorophenyl)propanediamide, indicating significant intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-N) | 35.5 | Intramolecular Charge Transfer |

| LP (N) | π(C=O) | 48.2 | Resonance Stabilization |

| LP (N) | σ(C-Caryl) | 5.1 | Hyperconjugation |

| π (Caryl-Caryl) | π(Caryl-Caryl) | 20.4 | π-conjugation in Phenyl Ring |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govacadpubl.eu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com From these energies, various quantum chemical descriptors can be calculated to quantify reactivity.

Quantum Chemical Descriptors (Representative Data) This table contains hypothetical FMO-derived parameters for N,N'-bis(3,4-dichlorophenyl)propanediamide, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.85 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Global Hardness (η) | (I - A) / 2 | 2.83 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.03 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.87 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. chemrxiv.orgbhu.ac.in The MEP surface is colored according to its electrostatic potential value: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. bhu.ac.in

In N,N'-bis(3,4-dichlorophenyl)propanediamide, the most negative potential (red) is expected to be localized around the electronegative carbonyl oxygen atoms, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. nih.gov Conversely, the regions around the amide (N-H) protons would exhibit the most positive potential (blue), indicating their role as hydrogen bond donors and sites for nucleophilic interaction. chemrxiv.org

Conformational Landscape and Potential Energy Surfaces

A PES scan can be performed by systematically rotating key dihedral angles—such as the C-N bonds connecting the phenyl rings to the amide groups—and calculating the energy at each step. This process reveals the low-energy conformations the molecule is likely to adopt. researchgate.net Understanding the conformational landscape is vital, as different conformers can exhibit different chemical and biological properties. For similar flexible molecules, energy barriers for interconversion between conformers can be on the order of several kcal/mol. conicet.gov.ar

Supramolecular Chemistry and Self Assembly of N,n Bis 3,4 Dichlorophenyl Propanediamide

Principles of Non-Covalent Interactions in Supramolecular Assembly

The self-assembly of molecules like N,N'-bis(3,4-dichlorophenyl)propanediamide into ordered supramolecular structures is governed by a variety of non-covalent interactions. The propanediamide core provides robust hydrogen bonding sites, while the dichlorophenyl rings offer potential for halogen bonding and aromatic interactions.

Hydrogen bonds are primary drivers in the self-assembly of amide-containing molecules. The N-H group acts as a hydrogen bond donor, and the C=O group serves as an acceptor. In similar bis-amide structures, such as N,N′-Bis(2-chlorophenyl)propanediamide, intermolecular N—H⋯O hydrogen bonds are crucial for linking molecules together. nih.gov This interaction typically leads to the formation of well-defined chains or tapes, a common motif in the solid-state structures of diamides. The strength and geometry of these hydrogen bonds dictate the primary organization of the molecules.

The presence of four chlorine atoms on the phenyl rings introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. In the case of N,N'-bis(3,4-dichlorophenyl)propanediamide, a chlorine atom could potentially form a C—Cl⋯O or C—Cl⋯N bond with the amide groups of an adjacent molecule. Studies on related chlorinated compounds have shown that such interactions can play a significant role in crystal packing. tuni.fi For instance, in N,N′-Bis(2-chlorophenyl)propanediamide, a nonclassical intramolecular N—H⋯Cl hydrogen bond is observed, highlighting the role of chlorine in stabilizing molecular conformation. nih.gov

Formation of Supramolecular Architectures

The combination of the aforementioned non-covalent interactions directs the assembly of individual molecules into larger, ordered architectures. Based on analyses of similar propanediamide compounds, a hierarchical assembly process can be anticipated.

The strong and directional nature of N—H⋯O hydrogen bonds is the most probable driver for the formation of one-dimensional (1D) chains. In related structures like N,N′-Bis(3-chlorophenyl)malonamide, molecules are linked into chains specifically by these intermolecular hydrogen bonds. nih.gov It is highly probable that N,N'-bis(3,4-dichlorophenyl)propanediamide would assemble in a similar fashion, with the propanediamide backbone forming a repeating hydrogen-bonded spine from which the dichlorophenyl groups extend.

Table 1: Anticipated Hydrogen Bond Parameters for 1D Chain Formation

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | 150 - 180 |

Note: This data is hypothetical and based on values observed in analogous structures. Specific experimental data for the title compound is not available.

Once 1D chains are formed, they can further assemble into two-dimensional (2D) layered structures through weaker, less directional interactions. rsc.orgnih.gov Halogen bonds (C—Cl⋯O) and aromatic interactions (π-π stacking and C—H⋯π) would likely mediate the packing of these chains side-by-side. The specific arrangement would depend on the subtle energetic balance between these forces, leading to the formation of sheets or layered motifs. researchgate.net The aggregation of 1D chains via these secondary interactions ultimately builds the 2D sheets that define the crystal lattice.

Table 2: Potential Inter-chain Interactions for 2D Layer Formation | Interaction Type | Participating Groups | Typical Distance (Å) | | :--- | :--- | :--- | | Halogen Bond | C-Cl | O=C | 3.0 - 3.5 | | π-π Stacking | Dichlorophenyl Ring ↔ Dichlorophenyl Ring | 3.3 - 3.8 | | C-H⋯π Interaction | C-H (aromatic) | Dichlorophenyl Ring | 2.5 - 2.9 (H to ring centroid) | Note: This data is hypothetical and based on values observed in analogous structures. Specific experimental data for the title compound is not available.

Three-Dimensional (3D) Network Construction

There is no specific research detailing the three-dimensional network construction of N,N'-bis(3,4-dichlorophenyl)propanediamide. However, studies on analogous compounds, such as N,N'-bis(2-chlorophenyl)propanediamide, have shown the potential for such molecules to form extensive 3D networks. In the case of the 2-chloro substituted analogue, the crystal structure is stabilized by a combination of intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov These non-covalent interactions are fundamental in directing the self-assembly of the molecules into a complex, three-dimensional architecture. It is plausible that N,N'-bis(3,4-dichlorophenyl)propanediamide could engage in similar hydrogen bonding via its amide functionalities and potential π-π stacking interactions involving the dichlorophenyl rings, but specific crystallographic studies are required to confirm this.

Molecular Recognition and Host-Guest Chemistry

Binding Studies with Ions and Neutral Molecules

No specific binding studies for N,N'-bis(3,4-dichlorophenyl)propanediamide with ions or neutral molecules have been reported in the available scientific literature. Research in this area would typically involve techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry to determine the binding affinities and stoichiometries with various guest species.

Development of Molecular Receptors and Sensors

In the absence of binding studies, there has been no reported development of molecular receptors or sensors based on N,N'-bis(3,4-dichlorophenyl)propanediamide. The design of such systems relies on understanding the molecule's ability to selectively bind with target analytes, a prerequisite that has not yet been established for this compound.

Coordination Chemistry with Metal Ions and Complex Formation

Specific research on the coordination of N,N'-bis(3,4-dichlorophenyl)propanediamide with metal ions and the subsequent formation of metal complexes is not present in the current body of scientific literature. The propanediamide backbone contains potential donor atoms (oxygen and nitrogen) that could coordinate with metal centers. However, without experimental studies, the coordination modes, and the structural and electronic properties of any potential metal complexes remain unknown.

Molecular Interactions with Biological Systems Mechanistic Perspectives

Investigation of Molecular Interactions at the Enzyme/Protein Level

N,N'-bis(3,4-dichlorophenyl)propanediamide is recognized as an inhibitor of photosynthetic electron transport in chloroplasts. This process is fundamental to the conversion of light energy into chemical energy in plants. The transport of electrons occurs through a series of protein complexes embedded in the thylakoid membranes of chloroplasts. Inhibition of this electron flow disrupts the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth.

The action of many herbicides is targeted at disrupting this electron transport chain. Compounds containing a 3,4-dichlorophenyl group are well-documented inhibitors of this process. Their primary site of action is within Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.

The primary molecular target for many herbicides with the 3,4-dichlorophenyl moiety is the D1 protein, a core subunit of the Photosystem II (PSII) reaction center. mdpi.com Specifically, these molecules interfere with the binding of plastoquinone, a mobile electron carrier, at the QB binding site on the D1 protein. mdpi.com

By binding to this site, N,N'-bis(3,4-dichlorophenyl)propanediamide would competitively inhibit the binding of plastoquinone. This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the electron flow through PSII. This inhibition of electron transport leads to a cascade of events, including the cessation of oxygen evolution and the production of ATP and NADPH, ultimately resulting in the death of the plant. The interaction is non-covalent, involving hydrogen bonds and van der Waals forces between the inhibitor molecule and amino acid residues within the QB binding niche.

While the primary mechanism of action for N,N'-bis(3,4-dichlorophenyl)propanediamide in plants is the inhibition of Photosystem II, the term "receptor" in a broader sense can refer to any macromolecular binding site. In this context, the QB binding pocket on the D1 protein of PSII acts as the specific "receptor" for this compound in chloroplasts. mdpi.com

Detailed studies on the binding of the closely related and well-understood herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) to the QB site provide a model for the binding of N,N'-bis(3,4-dichlorophenyl)propanediamide. The binding is characterized by a high affinity and specificity, driven by the complementary shape and electronic properties of the inhibitor and the binding pocket. The 3,4-dichlorophenyl group plays a crucial role in this interaction, fitting into a hydrophobic region of the binding site.

The inhibition of Photosystem II by N,N'-bis(3,4-dichlorophenyl)propanediamide can be classified as a form of non-competitive or mixed-type inhibition with respect to the substrate, plastoquinone. The inhibitor does not bind to the active site of an enzyme in the classical sense but rather to a specific binding site on a protein complex that is essential for electron transport. This binding event prevents the normal catalytic cycle of PSII, which is the light-driven transfer of electrons from water to plastoquinone.

The consequence of this inhibition is the disruption of the entire photosynthetic process, which can be considered an enzymatic pathway. Therefore, N,N'-bis(3,4-dichlorophenyl)propanediamide acts as an inhibitor of the "enzyme system" of photosynthesis.

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of a molecule is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects.

For herbicides that target Photosystem II, the nature and position of substituents on the aromatic ring are critical determinants of their inhibitory potency. The 3,4-dichloro substitution pattern on the phenyl rings of N,N'-bis(3,4-dichlorophenyl)propanediamide is a key feature for its high herbicidal activity.

SAR studies on a wide range of phenylamide herbicides have demonstrated the following:

Halogen Substitution: The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring generally confers high inhibitory activity. This is attributed to the electron-withdrawing nature and the steric bulk of the chlorine atoms, which enhance the binding affinity of the molecule to the QB site on the D1 protein.

The symmetrical structure of N,N'-bis(3,4-dichlorophenyl)propanediamide, with two identical dichlorophenyl groups, likely contributes to its stable and high-affinity binding within the QB binding pocket of the D1 protein.

Below is a table summarizing the key structural features and their influence on the biological activity of N,N'-bis(3,4-dichlorophenyl)propanediamide and related compounds.

| Structural Feature | Influence on Biological Activity | Rationale |

| Propanediamide linker | Provides a flexible backbone for the two phenyl rings. | Allows for optimal positioning of the dichlorophenyl groups within the binding site. |

| 3,4-Dichlorophenyl groups | Essential for high herbicidal activity. | The chlorine atoms enhance binding affinity to the QB site on the D1 protein through electronic and steric effects. |

| Amide bonds | Participate in hydrogen bonding within the binding site. | Contributes to the stability of the inhibitor-protein complex. |

In-depth Analysis of Propanediamide Linker Length on Biological Interactions Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable gap in the specific investigation of how the propanediamide linker length in N,N'-bis(3,4-dichlorophenyl)propanediamide and its direct analogs influences their molecular interactions with biological systems. While the principles of structure-activity relationships (SAR) are fundamental in medicinal chemistry and toxicology, detailed studies focusing on the systematic variation of the three-carbon propanediamide linker in this particular compound are not prominently documented in publicly accessible research.

Generally, in drug design and toxicology, the length and nature of a linker can dictate the binding affinity and selectivity for a target protein. A shorter linker might impose conformational constraints that could either enhance or prevent optimal binding. Conversely, a longer, more flexible linker could allow the terminal aromatic groups to adopt a wider range of positions, potentially enabling interactions with different pockets within a binding site or even spanning two separate binding sites.

Despite the theoretical importance of the linker length, specific experimental data, such as binding affinities, inhibition constants (IC₅₀), or other quantitative measures of biological interaction for a homologous series of N,N'-bis(3,4-dichlorophenyl)alkane diamides, are not available in the reviewed literature. Consequently, a detailed discussion, including data tables on the effect of the propanediamide linker length for this specific compound, cannot be constructed at this time.

This lack of specific research highlights a potential area for future investigation. Such studies would be valuable in elucidating the SAR of this class of compounds and could provide a clearer understanding of their toxicological profiles or potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N,N'-bis(3,4-dichlorophenyl)propanediamide, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via condensation reactions between 3,4-dichloroaniline and propanedioic acid derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and using coupling agents like EDCI/HOBt. Post-synthesis, purity is validated via:

- HPLC (retention time >95% purity)

- NMR (¹H/¹³C peaks confirming substituent positions and amide bonds)

- Mass spectrometry (exact mass matching theoretical [M+H]+)

Q. How is the antialgal activity of N,N'-bis(3,4-dichlorophenyl)propanediamide quantitatively assessed?

- Experimental Design :

- Bioassays : Inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, measured via oxygen electrode systems .

- Dose-Response : IC₅₀ values calculated using log-dose vs. inhibition curves.

Advanced Research Questions

Q. How does the methylene chain length (m) and substituent position (R) influence the structure-activity relationship (SAR) of N,N'-diarylpropanediamides?

- Data Analysis :

| Chain Length (m) | Substituent (R) | Antialgal IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 2 (propanediamide) | 3,4-Cl₂ | 12.5 | 0.03 |

| 4 (butanediamide) | 3,4-Cl₂ | 8.2 | 0.12 |

| 6 (hexanediamide) | 4-OCH₃ | 6.7 | 0.45 |

| Source: Adapted from MDPI (2000) |

- Interpretation : Longer chains (e.g., m=6) improve solubility but reduce PET inhibition due to steric hindrance. Chlorine substituents at 3,4-positions maximize electron-withdrawing effects, enhancing bioactivity .

Q. What experimental strategies address contradictions in reported bioactivity data for N,N'-bis(3,4-dichlorophenyl)propanediamide derivatives?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Solubility Variability : Use of co-solvents (e.g., DMSO) at non-standard concentrations.

- Membrane Permeability : Differences in assay systems (e.g., isolated chloroplasts vs. whole-cell models).

Q. How can computational modeling predict the pharmacokinetic limitations of N,N'-bis(3,4-dichlorophenyl)propanediamide?

- Methods :

- QSAR Models : Correlate chain length and substituents with solubility (e.g., Abraham solvation parameters).

- Molecular Dynamics (MD) : Simulate thylakoid membrane penetration to optimize hydrophobicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Optimization Strategies :

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL) in palladium-catalyzed couplings.

- Crystallization : Use of ethanol/water mixtures for enantiomer separation.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.